VT107 -

VT107

Catalog Number: EVT-8312374
CAS Number:
Molecular Formula: C25H20F3N3O
Molecular Weight: 435.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

VT107 is a potent pan-TEAD (TEA Domain) auto-palmitoylation inhibitor, primarily researched for its applications in cancer therapy. It functions by inhibiting the palmitoylation of TEAD proteins, which are crucial in various cellular processes, including gene transcription and cell proliferation. The compound has shown significant promise in preclinical studies, particularly in inhibiting the growth of cells with NF2 mutations or deletions .

Source and Classification

VT107 is classified as a small molecule inhibitor with a molecular formula of C25H20F3N3OC_{25}H_{20}F_{3}N_{3}O and a molecular weight of 435.44 g/mol. Its CAS number is 2417718-63-7. VT107 is categorized under the class of TEAD inhibitors, which are being explored for their potential in targeting cancer pathways .

Synthesis Analysis

Methods and Technical Details

The synthesis of VT107 involves several steps, starting from the bromination of a pyridine ring, which is subsequently transformed into a diphenyl carbamate through a series of reactions. The final product is obtained via acid hydrolysis, yielding the amine derivative necessary for its activity as a TEAD inhibitor. Specific details on the synthetic route can be found in patent literature, indicating that this method allows for efficient production suitable for research purposes .

Molecular Structure Analysis

Structure and Data

VT107's molecular structure features a complex arrangement that includes a pyridine ring and multiple functional groups contributing to its inhibitory activity. The spatial configuration of these groups is critical for its interaction with TEAD proteins. The compound's three-dimensional structure can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy to understand its binding affinity and mechanism of action better .

Chemical Reactions Analysis

Reactions and Technical Details

VT107 primarily acts by inhibiting the palmitoylation process of TEAD proteins. This interaction prevents TEAD from mediating gene transcription associated with oncogenic pathways. The compound has an IC50 value of approximately 4.93 nM, indicating its potency in blocking TEAD-mediated transcriptional activity when tested in vitro . Experimental setups often involve treating cell lines with varying concentrations of VT107 to assess its effects on cell viability and proliferation.

Mechanism of Action

Process and Data

The mechanism by which VT107 exerts its effects involves the disruption of TEAD protein interactions with YAP (Yes-associated protein) and TAZ (transcriptional co-activator with PDZ-binding motif). By inhibiting auto-palmitoylation, VT107 effectively blocks the localization and activity of these proteins within the nucleus, leading to reduced transcriptional activation of target genes involved in cell growth and survival . This mechanism has been validated through various assays, including immunoprecipitation and Western blotting techniques.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

VT107 exhibits several notable physical properties:

  • Solubility: Highly soluble in dimethyl sulfoxide at concentrations up to 50 mg/mL.
  • Stability: The compound remains stable when stored as a powder at -20°C for three years or in solution at -80°C for one year.
  • Bioavailability: In vivo studies indicate a bioavailability of approximately 55% when administered intravenously at doses around 10 mg/kg .

Relevant Data or Analyses

The pharmacokinetic profile shows that VT107 has a half-life of about 2.7 hours after intravenous administration, suggesting moderate retention in biological systems which may affect dosing strategies in therapeutic applications .

Applications

Scientific Uses

VT107 is primarily utilized in cancer research, particularly for studies focusing on tumors with aberrant TEAD signaling pathways. Its ability to inhibit TEAD-mediated transcription makes it a valuable tool for investigating the role of these proteins in oncogenesis and for developing targeted therapies against cancers characterized by NF2 mutations or other related genetic alterations . Additionally, ongoing research may explore its potential applications beyond oncology, including studies on cellular differentiation and tissue regeneration.

Introduction to the Hippo-Yes-Associated Protein/Transcriptional Coactivator with PDZ-Binding Motif-Transcriptional Enhanced Associate Domain Signaling Axis in Oncogenesis

Molecular Basis of Hippo Pathway Deregulation in Mesothelioma and Solid Tumors

The Hippo signaling pathway is an evolutionarily conserved kinase cascade that functions as a critical regulator of organ size, cell proliferation, and apoptosis. Its dysregulation is implicated in diverse cancers, particularly malignant pleural mesothelioma—an aggressive malignancy with limited therapeutic options. Central to this pathway is a tumor-suppressive kinase module comprising Mammalian Sterile Twenty-like 1/2 (MST1/2), Salvador 1 (SAV1), Large Tumor Suppressor 1/2 (LATS1/2), and MOB Kinase Activator 1A/B (MOB1A/B). These kinases phosphorylate and inhibit the paralogous transcriptional coactivators Yes-Associated Protein (YAP) and Transcriptional Coactivator with PDZ-Binding Motif (TAZ). Phosphorylated Yes-Associated Protein/Transcriptional Coactivator with PDZ-Binding Motif are sequestered in the cytoplasm for degradation, whereas unphosphorylated Yes-Associated Protein/Transcriptional Coactivator with PDZ-Binding Motif translocate to the nucleus to bind Transcriptional Enhanced Associate Domain (TEAD) family transcription factors (TEAD1–4), activating pro-tumorigenic gene programs [1] [6].

In mesothelioma, genetic alterations in Hippo pathway components are pervasive. Neurofibromin 2 (NF2), encoding the Merlin scaffolding protein, is inactivated in 40–50% of cases, leading to impaired Large Tumor Suppressor 1/2 activation [3] [8]. Similarly, Large Tumor Suppressor 2 mutations occur in ~13% of mesotheliomas, and novel fusion events—such as Large Tumor Suppressor 1-Presenilin 1—abrogate Large Tumor Suppressor 1 kinase activity, resulting in constitutive Yes-Associated Protein/Transcriptional Coactivator with PDZ-Binding Motif signaling [8]. Comprehensive genomic analyses reveal that Hippo pathway alterations (mutations, copy number variations, or fusions in Neurofibromin 2, Large Tumor Suppressor 1, Large Tumor Suppressor 2, or Mammalian Sterile Twenty-like 1) occur in >70% of mesothelioma tumors, making it the most frequently dysregulated pathway in this cancer [3]. Nuclear Yes-Associated Protein is detectable in 55% of clinical mesothelioma samples, correlating with poor prognosis [8].

Table 1: Frequency of Hippo Pathway Genetic Alterations in Mesothelioma Subtypes

GeneEpithelioid (%)Biphasic (%)Sarcomatoid (%)Functional Consequence
Neurofibromin 235–4045–5050–60Loss of Merlin scaffolding, impaired Large Tumor Suppressor 1/2 activation
Large Tumor Suppressor 210–1515–2010–15Reduced Yes-Associated Protein phosphorylation
Large Tumor Suppressor 15–1010–155–10Inactivating fusions (e.g., Large Tumor Suppressor 1-Presenilin 1)
Mammalian Sterile Twenty-like 155–105Kinase domain disruptions

Transcriptional Enhanced Associate Domain Palmitoylation as a Critical Regulatory Mechanism for Yes-Associated Protein/Transcriptional Coactivator with PDZ-Binding Motif-Driven Transcription

Transcriptional Enhanced Associate Domain transcription factors are indispensable effectors of Yes-Associated Protein/Transcriptional Coactivator with PDZ-Binding Motif oncogenicity. They undergo auto-palmitoylation—a post-translational modification involving the covalent attachment of a 16-carbon palmitate to a conserved cysteine residue (e.g., C359 in Transcriptional Enhanced Associate Domain1, C327 in Transcriptional Enhanced Associate Domain2) within a deep hydrophobic pocket. This palmitoylation is enzyme-independent and enhances Transcriptional Enhanced Associate Domain stability, facilitates conformational changes necessary for Yes-Associated Protein/Transcriptional Coactivator with PDZ-Binding Motif binding, and promotes transcriptional activation of target genes like Connective Tissue Growth Factor (CTGF) and Cysteine-Rich Angiogenic Inducer 61 (CYR61) [4] [9].

Structural studies reveal that the palmitate-binding pocket serves as an allosteric regulatory site. Small molecules occupying this pocket can either inhibit or stabilize Transcriptional Enhanced Associate Domain-Yes-Associated Protein/Transcriptional Coactivator with PDZ-Binding Motif interactions [4]. Crucially, inhibiting palmitoylation destabilizes Transcriptional Enhanced Associate Domain proteins and disrupts their association with Yes-Associated Protein/Transcriptional Coactivator with PDZ-Binding Motif, thereby suppressing oncogenic transcription [9]. VT107 (chemical name: (S)-N-(1-(1H-benzo[d]imidazol-2-yl)ethyl)-4-(3-(trifluoromethyl)phenoxy)benzamide; CAS: 2417718-63-7) is a potent, orally active pan-Transcriptional Enhanced Associate Domain auto-palmitoylation inhibitor. It binds reversibly to the palmitate pocket with half-maximal inhibitory concentration values of 4.93 nanomolar for Transcriptional Enhanced Associate Domain2 and Transcriptional Enhanced Associate Domain4, effectively blocking palmitoylation of all Transcriptional Enhanced Associate Domain paralogs (Transcriptional Enhanced Associate Domain1–4) [2] [7]. In cellular assays, VT107 at 3 micromolar concentration inhibits endogenous Transcriptional Enhanced Associate Domain1 and Transcriptional Enhanced Associate Domain3 palmitoylation within 20 hours, concomitant with increased unpalmitoylated Transcriptional Enhanced Associate Domain isoforms. Consequently, it disrupts Yes-Associated Protein-Transcriptional Enhanced Associate Domain1/4 complexes and suppresses Transcriptional Enhanced Associate Domain-mediated gene expression [2].

Table 2: Biochemical and Functional Properties of VT107 Compared to Other TEAD Inhibitors

PropertyVT107MGH-CP1JM7
TargetPan-TEADPan-TEADPan-TEAD
MechanismReversible binder to palmitate pocketReversible binder to palmitate pocketBinds TEAD1-4, inhibits palmitoylation
IC50 (TEAD2)4.93 nM672 nM972 nM
Cellular Efficacy3 μM (20 h)10–20 μM>10 μM
Impact on YAP/TAZ-TEADDisrupts complexDisrupts complexDoes not affect localization
Oral AvailabilityYesLimitedUndetermined

Rationale for Targeting Transcriptional Enhanced Associate Domain in Hippo-Dysregulated Cancers

Pharmacological inhibition of Transcriptional Enhanced Associate Domain palmitoylation represents a strategic approach to counteract Yes-Associated Protein/Transcriptional Coactivator with PDZ-Binding Motif hyperactivity in cancers with Hippo pathway mutations. Unlike upstream kinase components, which exhibit functional redundancy and compensatory activation, Transcriptional Enhanced Associate Domain factors are the obligate DNA-binding partners for Yes-Associated Protein/Transcriptional Coactivator with PDZ-Binding Motif, creating a downstream bottleneck [1] [9]. VT107 demonstrates selective cytotoxicity in Hippo-dysregulated models: it potently inhibits proliferation of Neurofibromin 2-mutant mesothelioma cells (National Cancer Institute-H226), with half-maximal inhibitory concentration values of 20 nanomolar in viability assays. This effect correlates with reduced expression of Yes-Associated Protein/Transcriptional Coactivator with PDZ-Binding Motif target genes (e.g., Connective Tissue Growth Factor, Cysteine-Rich Angiogenic Inducer 61) and impairment of cancer "stemness" properties—including tumorsphere formation and tumor-initiating capacity [2] [7].

Transcriptional Enhanced Associate Domain inhibitors like VT107 also counteract adaptive resistance mechanisms. In Yes-Associated Protein-dependent cancers, Transcriptional Enhanced Associate Domain inhibition transiently arrests proliferation but fails to induce apoptosis due to compensatory activation of VGLL3 (Vestigial-like family member 3)-Transcriptional Enhanced Associate Domain complexes. These complexes drive parallel transcription of pro-survival genes, including SRY-Box Transcription Factor 4 (SOX4) and Phosphatidylinositol-4-Phosphate 3-Kinase Catalytic Subunit Type 2 Beta (PIK3C2B), leading to Phosphoinositide 3-Kinase/Protein Kinase B pathway activation [4]. Consequently, VT107 synergizes with Protein Kinase B inhibitors to induce cell death, highlighting combinatorial therapeutic potential [4].

Key Insights:

  • Hippo Pathway Prevalence: Mesothelioma exhibits the highest frequency of Hippo pathway alterations among solid tumors, with >70% of cases showing Yes-Associated Protein/Transcriptional Coactivator with PDZ-Binding Motif hyperactivity.
  • Palmitoylation as a Linchpin: Transcriptional Enhanced Associate Domain palmitoylation stabilizes the Transcriptional Enhanced Associate Domain-Yes-Associated Protein/Transcriptional Coactivator with PDZ-Binding Motif interface; VT107 exploits this vulnerability by occupying the palmitate-binding pocket.
  • Beyond Cytostasis: Monotherapy with Transcriptional Enhanced Associate Domain inhibitors may yield cytostatic effects, but rational combinations (e.g., with Protein Kinase B inhibitors) address compensatory survival pathways.

Properties

Product Name

VT107

IUPAC Name

N-[(1S)-1-(6-aminopyridin-2-yl)ethyl]-5-[4-(trifluoromethyl)phenyl]naphthalene-2-carboxamide

Molecular Formula

C25H20F3N3O

Molecular Weight

435.4 g/mol

InChI

InChI=1S/C25H20F3N3O/c1-15(22-6-3-7-23(29)31-22)30-24(32)18-10-13-21-17(14-18)4-2-5-20(21)16-8-11-19(12-9-16)25(26,27)28/h2-15H,1H3,(H2,29,31)(H,30,32)/t15-/m0/s1

InChI Key

OBEXKSHQMHIUFP-HNNXBMFYSA-N

SMILES

CC(C1=NC(=CC=C1)N)NC(=O)C2=CC3=C(C=C2)C(=CC=C3)C4=CC=C(C=C4)C(F)(F)F

Canonical SMILES

CC(C1=NC(=CC=C1)N)NC(=O)C2=CC3=C(C=C2)C(=CC=C3)C4=CC=C(C=C4)C(F)(F)F

Isomeric SMILES

C[C@@H](C1=NC(=CC=C1)N)NC(=O)C2=CC3=C(C=C2)C(=CC=C3)C4=CC=C(C=C4)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.